molecular formula C15H11N5O2S B2611101 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide CAS No. 1903765-35-4

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide

Cat. No. B2611101
CAS RN: 1903765-35-4
M. Wt: 325.35
InChI Key: CIVGZCUBOQNTPN-UHFFFAOYSA-N
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Description

“N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide” is an organic compound that belongs to the class of phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of various heterocyclic compounds related to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide, showcasing their structural and spectroscopic properties. For instance, Patel et al. (2015) synthesized a series of heterocyclic compounds and characterized them using elemental analysis, 1H NMR, 13C NMR, FT–IR, and LC-MS spectral studies, highlighting the broad applicability of such methodologies in the synthesis of complex molecules with potential biological activities (Patel & Patel, 2015).

Biological Activities

Several studies have explored the biological activities of compounds structurally similar to this compound, including their antimicrobial, antifungal, and anticancer potentials. For example, the antimicrobial and antifungal activities of new heterocyclic compounds were assessed against various bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015). Additionally, Tumosienė et al. (2020) synthesized novel derivatives and evaluated their antioxidant and anticancer activities, suggesting that these compounds could serve as leads for the development of new therapeutic agents with improved efficacy against cancer (Tumosienė et al., 2020).

Chemical Properties and Mechanisms

Research into the chemical properties and reaction mechanisms of compounds like this compound has contributed to a deeper understanding of their chemical behavior. Studies have elucidated the synthesis routes and mechanisms, providing a foundation for the development of novel synthetic methodologies that can be applied to a wide range of heterocyclic compounds (Soleimany et al., 2015).

Future Directions

Triazole compounds have been widely used in medicinal chemistry due to their excellent therapeutic index . Therefore, further exploration of compounds like “N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide” could potentially lead to the development of new therapeutic agents.

properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S/c21-15(10-3-5-22-8-10)16-7-14-18-17-13-2-1-12(19-20(13)14)11-4-6-23-9-11/h1-6,8-9H,7H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVGZCUBOQNTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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